2-Ethylhexyl 4-(dimethylamino)benzoate

Description

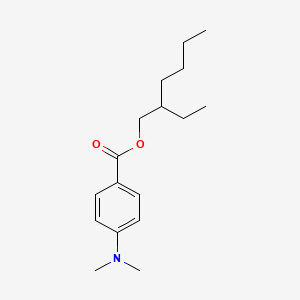

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWZRNAHINYAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029320 | |

| Record name | 2-Ethylhexyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [MSDSonline] | |

| Record name | Padimate O | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

325 °C | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 g/cu cm at 25 °C | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow, mobile liquid, Colorless liquid | |

CAS No. |

21245-02-3 | |

| Record name | 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Padimate o [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PADIMATE O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z11006CMUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Ethylhexyl 4-(dimethylamino)benzoate chemical properties and structure

An In-depth Technical Guide to 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087): Chemical Properties and Structure

Introduction

2-Ethylhexyl 4-(dimethylamino)benzoate, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name Ethylhexyl Dimethyl PABA or its common trade name Padimate O, is an organic compound widely utilized as a key ingredient in sunscreens and other cosmetic products for its efficacy as a UV-B absorbing agent.[1][2] It is an ester formed from the condensation of 2-ethylhexanol and 4-(dimethylamino)benzoic acid.[3][4] This compound is a colorless to yellow, oily liquid that is insoluble in water.[1][3] Its primary function in dermatological and cosmetic formulations is to absorb ultraviolet radiation in the UV-B range, thereby protecting the skin from sun damage.[3][5] This technical guide provides a detailed overview of its chemical properties, structure, and common experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for its analysis and characterization in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound[6][7] |

| Synonyms | Padimate O, Octyl dimethyl PABA, Eusolex 6007, Escalol 507[5][8] |

| CAS Number | 21245-02-3[9][10] |

| Molecular Formula | C₁₇H₂₇NO₂[5][11] |

| Molecular Weight | 277.40 g/mol [5][12] |

| Appearance | Colorless to yellow, oily liquid[1][11] |

| Boiling Point | 325 °C (lit.)[1][12] |

| Density | 0.995 g/mL at 25 °C (lit.)[1][12] |

| Refractive Index (n20/D) | 1.542 (lit.)[1][12] |

| Solubility | Soluble in alcohol and mineral oil; practically insoluble in water, glycerin, and propylene (B89431) glycol.[6] |

Chemical Structure

This compound is a benzoate (B1203000) ester.[1] The molecule consists of a p-(dimethylamino)benzoic acid moiety esterified with a 2-ethylhexyl group. This structure is responsible for its oil solubility and its UV-absorbing properties.

Structural Identifiers

-

InChI: InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3[6][12]

Caption: Chemical structure of this compound.

Experimental Protocols

The characterization and quantification of this compound in various matrices, such as cosmetic formulations and biological samples, are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC.[13][14]

-

Objective: To separate and quantify this compound in a sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 or Newcrom R1 reverse-phase column is often suitable.[13][14]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[13][14] For Mass Spectrometry (MS) detection, formic acid is preferred over phosphoric acid.[13][14]

-

Detection: UV detection at the wavelength of maximum absorbance for the analyte (around 310 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a series of calibration standards with known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound, particularly for confirming its presence and identifying its metabolites in biological samples.[15][16]

-

Objective: To identify and quantify this compound and its biotransformation products.

-

Sample Preparation: For biological samples like urine, a pre-concentration and clean-up step such as solid-phase extraction (SPE) or membrane-assisted liquid-liquid extraction is often required.[16][17]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[15]

-

Data Analysis: The identification of the compound is based on its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference standard or a spectral library.[8]

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a well-characterized organic compound with significant applications in the cosmetics industry as a UV-B filter. Its chemical and physical properties are well-documented, enabling its effective formulation and analysis. Standard chromatographic methods such as HPLC and GC-MS provide reliable and sensitive means for its quantification and identification in various matrices. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential information on the core chemical properties, structure, and analytical methodologies for this compound.

References

- 1. 2-Ethylhexyl 4-dimethylaminobenzoate | 21245-02-3 [chemicalbook.com]

- 2. specialchem.com [specialchem.com]

- 3. Padimate O - Wikipedia [en.wikipedia.org]

- 4. ETHYL HEXYL DIMETHYL PABA - Ataman Kimya [atamanchemicals.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Padimate-O | C17H27NO2 | CID 30541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 10016466 | C17H27NO2 | CID 10016466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Padimate O [webbook.nist.gov]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 4-(二甲氨基)苯甲酸-2-乙基己酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethylhexyl 4-(dimethylamino)benzoate: A Technical Guide

An In-depth Analysis of UV-Vis, NMR, and IR Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087), a common UV filter also known as Padimate O. The following sections detail the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data, along with the experimental protocols used for their acquisition. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

2-Ethylhexyl 4-(dimethylamino)benzoate is an effective UVB absorber, a property that is central to its function in sunscreen formulations.[1][2] Its UV-Vis spectrum is characterized by a strong absorbance in the UVB region of the electromagnetic spectrum.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 290-320 nm | [2] |

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines a standard procedure for obtaining the UV-Vis spectrum of this compound.

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required.

Procedure:

-

Solvent Selection: A suitable solvent that does not absorb significantly in the 200-400 nm range, such as ethanol (B145695) or methanol, should be used.

-

Blank Preparation: A cuvette is filled with the chosen solvent to serve as the blank reference.

-

Sample Preparation: A dilute solution of this compound is prepared in the selected solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically between 0.2 and 1.0).

-

Spectral Acquisition: The spectrophotometer is set to scan a wavelength range of 200-400 nm. The blank is first measured to establish a baseline. Subsequently, the sample cuvette is placed in the spectrophotometer, and the absorbance spectrum is recorded.[3]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the presence and connectivity of its various proton and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91 | d | 2H | Aromatic protons (ortho to carbonyl) |

| 6.65 | d | 2H | Aromatic protons (ortho to N(CH₃)₂) |

| 4.18 | d | 2H | -OCH₂- |

| 3.03 | s | 6H | -N(CH₃)₂ |

| 1.62 | m | 1H | -CH(CH₂CH₃)- |

| 1.56 - 1.26 | m | 8H | -CH₂- (alkyl chain) |

| 0.94 - 0.90 | m | 6H | -CH₃ (alkyl chain) |

Note: The assignments are predicted based on typical chemical shift values and the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C=O (ester) |

| 153.0 | Aromatic C-N |

| 131.5 | Aromatic C-H (ortho to carbonyl) |

| 116.5 | Aromatic C-CO |

| 111.0 | Aromatic C-H (ortho to N(CH₃)₂) |

| 67.0 | -OCH₂- |

| 40.0 | -N(CH₃)₂ |

| 39.0 | -CH(CH₂CH₃)- |

| 30.5 | -CH₂- |

| 29.0 | -CH₂- |

| 24.0 | -CH₂- |

| 23.0 | -CH₂- |

| 14.0 | -CH₃ |

| 11.0 | -CH₃ |

Source: Adapted from ChemicalBook.[4] Assignments are predicted based on the molecular structure and general principles of ¹³C NMR spectroscopy.

Experimental Protocol for NMR Spectroscopy

The following protocol is suitable for acquiring ¹H and ¹³C NMR spectra of this compound, which is a viscous liquid.[5]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

As this compound is a viscous liquid, it can be prepared neat or dissolved in a deuterated solvent.[6] For high-resolution spectra, dissolving in a solvent is recommended to reduce viscosity.

-

Approximately 10-20 mg of the sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.[7]

-

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the spectrometer's probe. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Spectral Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959, 2929, 2859 | Strong | C-H stretching (aliphatic) |

| 1712 | Strong | C=O stretching (ester) |

| 1606, 1521 | Medium | C=C stretching (aromatic) |

| 1271 | Strong | C-O stretching (ester) |

| 1168 | Strong | C-N stretching |

| 837 | Strong | p-disubstituted benzene (B151609) (C-H out-of-plane bend) |

Note: Peak positions and assignments are interpreted from a typical FTIR spectrum of the compound.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.[8][9]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This accounts for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Sample Spectrum Acquisition: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.[10]

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a sequential process, starting from sample preparation and leading to data interpretation and structural confirmation.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. specialchem.com [specialchem.com]

- 2. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 4. 2-Ethylhexyl 4-dimethylaminobenzoate (21245-02-3) 13C NMR spectrum [chemicalbook.com]

- 5. 4-(二甲氨基)苯甲酸-2-乙基己酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. mt.com [mt.com]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Photochemical and Photophysical Properties of 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EHDAB), also known as Padimate O, is an organic compound widely utilized as a UV-B filter in sunscreen and cosmetic formulations.[1][2] Its primary function is to absorb harmful ultraviolet radiation, thereby protecting the skin from photodamage.[1] This technical guide provides a comprehensive overview of the photochemical and photophysical properties of EHDAB, presenting key data, detailed experimental methodologies, and visual representations of its behavior upon light absorption. Understanding these properties is critical for formulation development, efficacy assessment, and safety evaluation of sunscreen products. While EHDAB is an effective UV-B absorber, its photostability and the nature of its photoproducts are important considerations for its use in consumer products.

Photophysical Properties

The photophysical behavior of a UV filter dictates its efficacy in absorbing UV radiation and dissipating the absorbed energy. The key photophysical processes include absorption of photons, which elevates the molecule to an excited electronic state, followed by relaxation back to the ground state through radiative (fluorescence) or non-radiative pathways.

Absorption and Emission Characteristics

EHDAB is characterized by its strong absorbance in the UV-B region (290–320 nm) of the electromagnetic spectrum.[1] This property is central to its function as a sunscreen agent. Upon absorbing a photon, the molecule transitions to an excited singlet state. It can then return to the ground state by emitting a photon (fluorescence), typically at a longer wavelength than the absorbed light.

The available quantitative data for the photophysical properties of EHDAB are summarized in the table below. It is important to note that while the absorption and emission maxima are well-documented, specific values for the molar absorption coefficient and fluorescence quantum yield are not consistently reported in publicly available literature.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~310 nm | Ethanol |

| Molar Absorption Coefficient (ε) | Data not available | - |

| Excitation Wavelength (λex) | 310 nm | Adsorbed to dielectric nanospheres |

| Emission Maximum (λem) | ~360 nm | Adsorbed to dielectric nanospheres |

| Fluorescence Quantum Yield (Φf) | Reported as small; specific value not available | Solvent-dependent |

Note: The emission characteristics were reported from a study where EHDAB was adsorbed to dielectric nanospheres, which may influence the precise emission maximum compared to measurements in solution.[3]

Photochemical Properties

The photochemical properties of EHDAB relate to the chemical changes it undergoes following the absorption of UV radiation. These processes, particularly photodegradation, are crucial for evaluating the long-term efficacy and safety of the UV filter.

Photostability and Photodegradation

EHDAB is known to undergo photodegradation upon exposure to sunlight.[4] Research has indicated that this degradation leads to the formation of several photoproducts.[4] One study identified four primary photoproducts, with one of these remaining stable even after 24 hours of sunlight exposure.[4] The process of demethylation in the presence of reactive oxygen and chlorine species has also been studied, which can lead to the formation of formaldehyde (B43269).[5]

The potential for the excited EHDAB molecule to react with biological molecules, such as DNA, has been a subject of investigation, with some studies suggesting a possibility of indirect DNA damage.[6]

| Parameter | Finding |

| Photodegradation | Undergoes degradation upon exposure to sunlight. |

| Photoproducts | Forms at least four main photoproducts. |

| Photodegradation Quantum Yield (Φd) | Data not available |

Key Experimental Protocols

This section details the methodologies for characterizing the photophysical and photochemical properties of EHDAB.

UV-Visible Absorption Spectroscopy

This protocol is for determining the absorption spectrum and molar absorption coefficient of EHDAB.

Objective: To measure the absorbance of EHDAB as a function of wavelength to identify the absorption maximum (λmax) and calculate the molar absorption coefficient (ε).

Materials and Equipment:

-

2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB)

-

Spectroscopic grade solvent (e.g., ethanol, isopropanol)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of EHDAB and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 10-5 M to 10-4 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range to scan from 400 nm to 250 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

Sample Measurement: Starting with the least concentrated solution, rinse a sample cuvette with a small amount of the solution, then fill it and place it in the sample holder.

-

Data Acquisition: Record the absorbance spectrum. The peak of the absorbance curve corresponds to λmax.

-

Repeat for all dilutions.

-

Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar absorption coefficient (ε).

Fluorescence Spectroscopy

This protocol is for determining the fluorescence emission spectrum and the relative fluorescence quantum yield of EHDAB.

Objective: To measure the fluorescence emission spectrum to identify the emission maximum (λem) and to determine the fluorescence quantum yield (Φf) relative to a known standard.

Materials and Equipment:

-

EHDAB solution of known, low absorbance (<0.1 at excitation wavelength)

-

Fluorescence quantum yield standard with known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

-

Spectrofluorometer

-

1 cm path length quartz fluorescence cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of EHDAB in a suitable solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Standard Preparation: Prepare a solution of the quantum yield standard with an absorbance value similar to the sample at the same excitation wavelength.

-

Spectrofluorometer Setup: Set the excitation wavelength to the λmax of EHDAB (e.g., 310 nm). Set the emission scan range to be broader than the expected emission (e.g., 320 nm to 600 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent to check for background signals.

-

Sample and Standard Measurement: Record the fluorescence emission spectra of both the EHDAB solution and the standard solution under identical instrument settings (excitation wavelength, slit widths).

-

Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

-

Data Analysis: The fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Photostability Assessment

This protocol provides a method for evaluating the photodegradation of EHDAB.

Objective: To quantify the degradation of EHDAB upon exposure to a controlled dose of UV radiation.

Materials and Equipment:

-

EHDAB solution or a formulation containing EHDAB

-

Solar simulator with a controlled UV output (compliant with ISO 24443 specifications)

-

Quartz plates or cuvettes

-

UV-Visible spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Prepare a solution of EHDAB in a suitable solvent or use the final product formulation.

-

Initial Analysis: Record the initial UV absorption spectrum of the sample or analyze its concentration using HPLC. This serves as the baseline (t=0).

-

UV Irradiation: Expose the sample to a controlled dose of UV radiation from the solar simulator. The dose can be measured in Joules/cm² or MEDs (Minimal Erythemal Doses).

-

Post-Irradiation Analysis: At predefined time intervals, remove the sample and re-measure its UV absorption spectrum or analyze its concentration by HPLC.

-

Data Analysis: Compare the post-irradiation data to the initial data. A decrease in the absorbance at λmax or a reduction in the peak area in the HPLC chromatogram indicates photodegradation. The percentage of degradation can be calculated. The photodegradation quantum yield (Φd) can be determined if the photon flux of the light source is known, by measuring the number of molecules degraded per photon absorbed.

Visualizing Photophysical and Experimental Processes

Jablonski Diagram for EHDAB

The Jablonski diagram illustrates the electronic transitions that occur in EHDAB after the absorption of a UV photon.

Caption: Jablonski diagram illustrating the photophysical pathways for EHDAB.

Experimental Workflow for Photostability Testing

This diagram outlines the typical workflow for assessing the photostability of a UV filter like EHDAB.

Caption: Workflow for the in vitro photostability testing of EHDAB.

Conclusion

This compound is an effective UV-B absorbing agent with a well-characterized absorption maximum around 310 nm. Its photophysical properties include fluorescence emission at approximately 360 nm, though its fluorescence quantum yield is reported to be low. A significant aspect of its profile is its susceptibility to photodegradation, leading to the formation of multiple photoproducts. This highlights the importance of careful formulation and photostability testing to ensure sustained efficacy and safety of sunscreen products containing EHDAB. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical parameters. Further research to quantify the molar absorption coefficient and the quantum yields of fluorescence and photodegradation would provide a more complete understanding of EHDAB's behavior.

References

- 1. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexyl 4-dimethylaminobenzoate | 21245-02-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 5. Studies on the formation of formaldehyde during this compound demethylation in the presence of reactive oxygen and chlorine species | PDF [slideshare.net]

- 6. ewg.org [ewg.org]

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl 4-(dimethylamino)benzoate as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EHDAB), a common UV filter in dermatological preparations, also plays a crucial role as a co-initiator in the realm of photopolymerization. This technical guide provides a comprehensive analysis of the mechanism of action of EHDAB as a key component in Norrish Type II photoinitiator systems. The document elucidates the fundamental principles of photoinitiation, the specific role of EHDAB in generating reactive species, and its synergistic interaction with primary photoinitiators such as benzophenone (B1666685). Key quantitative data, including spectral properties and polymerization kinetics, are summarized. Detailed experimental protocols for characterizing the photoinitiating efficacy of EHDAB-containing systems are provided, along with visual representations of the underlying chemical pathways and experimental workflows.

Introduction

Photopolymerization, the process of converting a liquid monomer into a solid polymer using light, is a cornerstone of various advanced technologies, including in the fields of drug delivery, medical device manufacturing, and dental restoratives. The efficiency of this process hinges on the photoinitiator system, which absorbs light and generates reactive species to initiate polymerization. 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB), also known as octyl dimethyl PABA, is widely recognized for its function as a UV-B absorbing agent.[1][2] However, its utility extends to serving as a highly effective co-initiator, or synergist, in Norrish Type II photoinitiation systems.[3]

This guide delves into the detailed mechanism by which EHDAB facilitates the generation of free radicals, its interaction with common primary photoinitiators, and its role in mitigating oxygen inhibition, a prevalent challenge in free-radical polymerization.

Mechanism of Action: A Norrish Type II Co-initiator

EHDAB functions as a classic Norrish Type II co-initiator, which means it does not generate radicals upon direct absorption of light but rather participates in a bimolecular reaction with an excited-state primary photoinitiator.[3] The most common primary photoinitiators used in conjunction with EHDAB are aromatic ketones, with benzophenone being a archetypal example.

The overall mechanism can be dissected into the following key steps:

-

Photoexcitation of the Primary Photoinitiator: An aromatic ketone, such as benzophenone (BP), absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state of benzophenone rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet state is a diradical and is the key reactive species.

-

Hydrogen Abstraction: The excited triplet benzophenone (³BP*) abstracts a hydrogen atom from the tertiary amine group of EHDAB. Specifically, a hydrogen atom from one of the methyl groups attached to the nitrogen is transferred to the oxygen of the excited benzophenone.

-

Formation of Reactive Radicals: This hydrogen abstraction event results in the formation of two radicals: a benzophenone-derived ketyl radical and a highly reactive α-aminoalkyl radical derived from EHDAB.

-

Initiation of Polymerization: The α-aminoalkyl radical is the primary species responsible for initiating the polymerization of acrylate (B77674) or methacrylate (B99206) monomers. It attacks the double bond of a monomer molecule, creating a new radical that propagates the polymer chain. The ketyl radical is less reactive and may participate in termination reactions.

This mechanism is visually represented in the following signaling pathway:

Quantitative Data

The efficiency of a photoinitiator system is determined by several key quantitative parameters. While extensive data specifically for EHDAB is not always readily available in literature, data from its close structural analog, ethyl 4-(dimethylamino)benzoate (EDAB), provides valuable insights.

Spectral Properties

The absorption characteristics of the photoinitiator system are critical for its activation by a light source. EHDAB itself has a strong absorption in the UV-B range.[1]

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| Ethyl 4-(dimethylamino)benzoate (EDAB) | 310 | 23,200 | Ethanol (B145695) |

| Benzophenone | ~250, ~340 | - | Various |

Table 1: Spectral properties of EDAB (as an analog for EHDAB) and Benzophenone.

Photopolymerization Kinetics

The rate of polymerization (Rp) and the final monomer conversion are crucial metrics for evaluating the performance of a photoinitiator system. These parameters are influenced by factors such as initiator concentration, light intensity, and monomer type.

| Photoinitiator System | Monomer | Rp (s⁻¹) | Final Conversion (%) |

| Benzophenone / Morpholine | Methyl Methacrylate (MMA) | Varies with concentration | - |

| Benzophenone / Triethylamine | Acrylates | - | >90 |

Table 2: Representative photopolymerization kinetic data for analogous Type II systems. Specific data for EHDAB systems is often formulation-dependent.[4][5]

Experimental Protocols

To characterize the efficacy of EHDAB as a co-initiator, several key experiments are typically performed.

UV-Vis Absorption Spectroscopy

This protocol determines the absorption spectrum and molar extinction coefficient of EHDAB.

Methodology:

-

Prepare a series of standard solutions of EHDAB in a suitable solvent (e.g., ethanol or acetonitrile) with known concentrations.

-

Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette.

-

Record the absorbance spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique monitors the disappearance of monomer double bonds in real-time to determine the rate of polymerization and final conversion.[6][7]

Methodology:

-

Prepare a photopolymerizable formulation containing the monomer, primary photoinitiator (e.g., benzophenone), and EHDAB.

-

Place a small drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Initiate rapid, continuous scanning of the IR spectrum.

-

After a brief baseline measurement, expose the sample to a UV light source of a specific wavelength and intensity.

-

Monitor the decrease in the area of the characteristic acrylate or methacrylate C=C bond absorption peak (e.g., around 1635 cm⁻¹ or 810 cm⁻¹).[7]

-

Calculate the degree of conversion as a function of time using the following formula: Conversion (%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction to determine the kinetics of curing.[8][9]

Methodology:

-

Accurately weigh a small amount of the photopolymerizable formulation into a DSC sample pan.

-

Place the pan in the Photo-DSC cell under a controlled atmosphere (typically nitrogen to minimize oxygen inhibition).

-

Allow the sample to equilibrate at the desired isothermal temperature.

-

Expose the sample to UV light of a specific intensity and wavelength.

-

Record the heat flow as a function of time. The area under the exothermic peak is proportional to the total heat of reaction (ΔH_total).

-

The degree of conversion at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction.

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR is a powerful technique for the direct detection and identification of radical species. Due to the short-lived nature of the initiating radicals, a spin trapping agent is used to form a more stable radical adduct that can be detected by ESR.[10]

Methodology:

-

Prepare a solution of the primary photoinitiator, EHDAB, and a spin trapping agent (e.g., PBN or DMPO) in a suitable solvent.

-

Transfer the solution to a quartz ESR tube.

-

Place the tube in the cavity of the ESR spectrometer.

-

Irradiate the sample in situ with a UV light source.

-

Record the ESR spectrum. The hyperfine splitting constants of the resulting spectrum can be used to identify the structure of the trapped radical.

Conclusion

This compound is a versatile molecule that, beyond its well-established role as a UV absorber, functions as a highly effective co-initiator in Norrish Type II photopolymerization systems. Its mechanism of action, centered on hydrogen abstraction by an excited-state primary photoinitiator, leads to the generation of reactive α-aminoalkyl radicals that efficiently initiate polymerization. Understanding this mechanism and the quantitative parameters that govern its efficiency is crucial for the rational design of photo-curable materials in various scientific and industrial applications. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize and optimize photoinitiator systems containing EHDAB. Further research focusing on the precise determination of quantum yields and the influence of the molecular environment on the hydrogen abstraction process will continue to refine our understanding and expand the applications of this important molecule.

References

- 1. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. scispace.com [scispace.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]

- 6. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 7. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-Ethylhexyl 4-(dimethylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087), a common UV filter in sunscreen and cosmetic formulations, also known as Padimate O. Understanding its solubility is critical for formulation development, ensuring product efficacy, stability, and safety.

Solubility Profile of 2-Ethylhexyl 4-(dimethylamino)benzoate

| Solvent | Solubility Description |

| Alcohol (Ethanol) | Soluble[1] |

| Isopropyl Alcohol | Soluble[1] |

| Mineral Oil | Soluble[1] |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Water | Practically Insoluble[1] |

| Glycerin | Practically Insoluble[1] |

| Propylene Glycol | Practically Insoluble[1] |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptions. For precise formulation work, it is recommended to determine the quantitative solubility in specific solvent systems using the experimental protocols outlined below.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the OECD Guideline 105, "Water Solubility" (Flask Method). This method is suitable for determining the saturation concentration of a substance in a given solvent.

Principle

A surplus of this compound is agitated in the chosen organic solvent at a constant temperature for a period sufficient to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Apparatus and Reagents

-

Constant Temperature Bath: Capable of maintaining the temperature within ±0.5°C.

-

Agitation Device: A mechanical shaker or magnetic stirrer.

-

Separation Funnel or Centrifuge: To separate the saturated solution from the excess solute.

-

Filtration System: Syringe filters (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Analytical Balance: Accurate to ±0.1 mg.

-

Volumetric Flasks and Pipettes: Grade A.

-

HPLC-UV System: Equipped with a suitable column (e.g., C18) and a UV detector.

-

This compound: Of known high purity.

-

Organic Solvent: HPLC grade or equivalent.

Procedure

-

Preliminary Test: To estimate the approximate solubility, add small, successive amounts of this compound to a known volume of the solvent at the test temperature until a persistent solid phase is observed. This helps in determining the appropriate amount of substance to use in the definitive test.

-

Definitive Test:

-

Add an excess amount of this compound (e.g., 3-5 times the estimated solubility) to a suitable vessel (e.g., a screw-capped flask).

-

Add a known volume of the organic solvent.

-

Seal the vessel and place it in the constant temperature bath.

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a sunscreen formulation using HPLC-UV.

Caption: Workflow for the HPLC-UV analysis of this compound.

References

An In-depth Technical Guide to PNU-101017: A Benzodiazepine Receptor Partial Agonist

Disclaimer: The user-provided CAS number 21245-02-3 corresponds to Padimate O, a sunscreen agent, and is not associated with PNU-101017. This guide focuses on PNU-101017, a compound relevant to researchers, scientists, and drug development professionals.

Introduction

PNU-101017 is a novel imidazoquinoline derivative that acts as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It has demonstrated anxiolytic and neuroprotective properties in preclinical studies.[1][2][3] Developed by Pharmacia & Upjohn (now part of Pfizer), its investigation was ultimately halted due to safety concerns, specifically centrally mediated respiratory depression identified during toxicokinetic studies.[4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and toxicological profile of PNU-101017.

Chemical and Physical Properties

PNU-101017, also known as U-101017, is chemically identified as 7-chloro-5[(cis-3,5-dimethylpiperazine)carbonyl]imidazo[1,5a]quinoline-3-carboxylate.[5] It has been studied as a malonate salt. While exhaustive experimental data on all its physicochemical properties are not publicly available, the following tables summarize the known information.

Table 1: Chemical Identifiers for PNU-101017 and its Malonate Salt

| Identifier | Value |

| Compound Name | PNU-101017 (U-101017) |

| Systematic Name | 7-chloro-5[(cis-3,5-dimethylpiperazine)carbonyl]imidazo[1,5a]quinoline-3-carboxylate |

| Molecular Formula (Free Base) | C₂₃H₂₇ClN₄O₃ |

| Molecular Weight (Free Base) | 442.94 g/mol |

| CAS Number (Malonate Salt) | 324527-60-8 |

| Molecular Formula (Malonate Salt) | C₂₃H₂₇ClN₄O₃ · C₃H₄O₄ |

| Molecular Weight (Malonate Salt) | 547.00 g/mol |

Table 2: Physicochemical Properties of PNU-101017 (Experimental and Predicted)

| Property | Value | Source |

| Physical State | Solid | Implied from usage in studies |

| Solubility | Soluble in 0.05 N HCl (vehicle in some studies) | [6] |

| pKa | Not available | |

| LogP | Not available | |

| Melting Point | Not available |

Pharmacology and Mechanism of Action

PNU-101017 exerts its effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Binding Profile

PNU-101017 is a high-affinity ligand for the benzodiazepine site on the GABAA receptor.[7] It displays some selectivity for different α subunits, which contributes to its specific pharmacological profile.

Table 3: In Vitro Binding Affinity of PNU-101017

| Assay | Ligand | Preparation | Ki (nM) | Source |

| Benzodiazepine Receptor Binding | [³H]Flunitrazepam | Rat cortical membranes | 3.78 | [7] |

PNU-101017 has a higher efficacy at GABAA receptors containing the α1 subunit compared to those with the α3 subunit.[5] Specifically, it is a partial agonist at α1β2γ2 and α3β2γ2 subtypes, with approximately 50% of the intrinsic activity of the full agonist diazepam.[2] It shows no agonistic activity at the α6β2γ2 subtype.[5]

Mechanism of Action

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Benzodiazepines and related compounds bind to an allosteric site on the receptor, enhancing the effect of GABA.

PNU-101017, as a partial agonist, binds to the benzodiazepine site and potentiates GABA-induced chloride currents, but to a lesser extent than a full agonist like diazepam.[1] At low concentrations (<1 μM), it enhances GABA-stimulated Cl⁻ currents.[8] Interestingly, at higher concentrations, PNU-101017 exhibits a bell-shaped dose-response curve, where its agonistic activity is reversed, and it produces a mild inhibition of GABA currents.[5] This dual functionality was hypothesized to potentially lead to a lower abuse liability compared to full agonists.[5]

References

- 1. Anxiolytic-like effects of PNU-101017, a partial agonist at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective properties of the benzodiazepine receptor, partial agonist PNU-101017 in the gerbil forebrain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of the GABA(A) receptor partial agonist U-101017 in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetics in drug development: an overview of toxicokinetic application in the development of PNU-101017, an anxiolytic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of U-101017 as a GABA(A) receptor ligand of dual functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative neuroprotective properties of the benzodiazepine receptor full agonist diazepam and the partial agonist PNU-101017 in the gerbil forebrain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel anxiolytic U-101017: in vitro and ex vivo binding profile and effect on cerebellar cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Environmental Fate and Degradation of 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB): A Technical Guide

An In-depth Examination of the Environmental Persistence, Transformation, and Degradation Pathways of a Widely Used UV Filter.

Introduction

2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EHDAB), also known as Octyl dimethyl PABA or Padimate O, is an organic compound extensively used as a UV-B filter in sunscreens and other personal care products. Its primary function is to absorb ultraviolet radiation, thereby protecting the skin from sun damage. However, the widespread use of EHDAB has led to its detection in various environmental compartments, raising concerns about its potential environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation pathways of EHDAB, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of EHDAB is essential for predicting its environmental distribution and behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₇NO₂ | [1] |

| Molar Mass | 277.40 g/mol | [1] |

| Water Solubility | Low | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [3] |

Environmental Fate and Degradation Pathways

The environmental persistence of EHDAB is determined by a combination of physical, chemical, and biological processes. The primary degradation pathways include photolysis, biotransformation, and potentially hydrolysis and biodegradation.

Photolysis

Direct photolysis is a major degradation pathway for EHDAB in sunlit aquatic environments.[4] Exposure to ultraviolet (UV) radiation, particularly UVB, leads to the transformation of the parent compound into various photoproducts.

Studies have shown that the photodegradation of EHDAB follows pseudo-first-order kinetics.[4] The half-life of EHDAB under simulated solar irradiation can vary significantly depending on the water matrix. For instance, in one study, the half-life was found to be shorter in distilled water compared to swimming pool water and seawater, suggesting that dissolved organic matter and other constituents can influence the degradation rate.[4]

The primary photochemical transformations involve dealkylation and hydroxylation/oxidation processes.[4] Under UVB radiation, several transformation products (TPs) have been identified. Indirect phototransformation, simulated using TiO₂-based heterogeneous photocatalysis, can lead to the formation of additional TPs, many of which are further degradation products of the primary TPs.[4]

Identified Photodegradation Products:

While a complete list of all photoproducts is not exhaustively defined in the literature, key transformation pathways include:

-

Dealkylation: Loss of the ethylhexyl group or methyl groups from the dimethylamino moiety.

-

Hydroxylation/Oxidation: Addition of hydroxyl groups to the aromatic ring or oxidation of the alkyl chain.

The following diagram illustrates a generalized photodegradation pathway for EHDAB.

Biotransformation

EHDAB can undergo biotransformation by organisms, leading to the formation of various metabolites. In vitro studies using rat liver microsomes have been instrumental in elucidating these pathways.[1]

Phase I metabolism is the primary route of biotransformation for EHDAB.[1] The main metabolic reactions involve the cleavage of the ester bond and N-demethylation. Two major phase I metabolites have been identified:

-

N,N-dimethyl-p-aminobenzoic acid (DMPA): Formed by the hydrolysis of the ester linkage.[1]

-

N-monomethyl-p-aminobenzoic acid (MMPA): Resulting from the demethylation of the dimethylamino group.[1]

Studies have shown that EHDAB does not appear to undergo significant phase II metabolism, such as glucuronidation or acetylation.[1]

The following diagram illustrates the primary biotransformation pathway of EHDAB.

Hydrolysis

Abiotic hydrolysis is a potential degradation pathway for esters like EHDAB in aquatic environments. The rate of hydrolysis is dependent on pH and temperature. While specific experimental data on the hydrolysis of EHDAB is limited in the reviewed literature, the ester linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 4-(dimethylamino)benzoic acid and 2-ethylhexanol.

Biodegradation

The ultimate fate of EHDAB in the environment is dependent on its susceptibility to microbial degradation. Biodegradation can occur under both aerobic and anaerobic conditions.

-

Anaerobic Biodegradation: In anoxic environments such as sediments, anaerobic biodegradation can be a significant removal process for organic pollutants. Specific studies on the anaerobic biodegradation of EHDAB are lacking.

Bioaccumulation and Biomagnification

Due to its lipophilic nature (high Log Kₒw), EHDAB has the potential to bioaccumulate in aquatic organisms. Studies have shown that EHDAB can accumulate in the tissues of aquatic animals.[5] Furthermore, there is evidence of biomagnification, where the concentration of EHDAB increases at higher trophic levels in the food chain.[5] This raises concerns about its potential impact on aquatic ecosystems.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of EHDAB.

Table 1: Photodegradation Half-lives of EHDAB

| Water Matrix | Irradiation Source | Half-life (t½) | Reference |

| Distilled Water | Simulated Solar | Not specified | [4] |

| Swimming Pool Water | Simulated Solar | Not specified | [4] |

| Seawater | Simulated Solar | Not specified | [4] |

Note: Specific half-life values were not provided in the abstract of the cited source, but the study indicated that direct photolysis is a fast process.

Table 2: Bioaccumulation and Biomagnification Factors

| Organism | Tissue | Parameter | Value | Reference |

| Aquatic Animals | Not specified | Bioconcentration Factor (BCF) | Data not available | |

| Aquatic Food Chain | Not specified | Biomagnification Factor (BMF) | Data not available | [5] |

Note: While the reference indicates that biomagnification occurs, specific BMF values were not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of environmental fate studies. The following sections outline the general methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Photolysis Study (Following OECD Guideline 316)

This protocol outlines a general procedure for determining the direct photolysis rate of a chemical in water.

Methodology:

-

Preparation of Test Solutions: A sterile, aqueous buffered solution of EHDAB is prepared at a known concentration. The buffer should be chosen to be transparent to the irradiation wavelengths. Dark controls are prepared in parallel and stored in the absence of light.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The temperature of the samples should be controlled throughout the experiment.

-

Sampling: Aliquots of the irradiated and dark control solutions are taken at appropriate time intervals.

-

Analysis: The concentration of EHDAB in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The rate of phototransformation is determined by plotting the concentration of EHDAB against time. The quantum yield and the environmental half-life are then calculated.

Ready Biodegradability Study (Following OECD Guideline 301)

This protocol describes a screening test for the ready biodegradability of a chemical in an aerobic aqueous medium.

Methodology:

-

Test System: A mineral medium is inoculated with a small amount of microorganisms from a source such as activated sludge from a wastewater treatment plant.

-

Test Substance and Controls: EHDAB is added as the sole source of organic carbon. Control flasks containing only the inoculum (to measure endogenous activity) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The extent of biodegradation is determined by measuring a parameter such as the amount of carbon dioxide produced (OECD 301B), oxygen consumed (OECD 301D, 301F), or the removal of dissolved organic carbon (DOC) (OECD 301A, 301E).

-

Data Analysis: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% for CO₂ evolution) within a 10-day window during the 28-day test period.[6]

In Vitro Biotransformation Study

This protocol provides a general method for investigating the metabolism of a chemical using liver microsomes.

Methodology:

-

Incubation: EHDAB is incubated with liver microsomes (e.g., from rats or humans) in a buffered solution containing necessary cofactors for metabolic enzymes, such as NADPH for cytochrome P450-mediated reactions.

-

Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a solvent like acetonitrile (B52724) or by heat inactivation.

-

Sample Preparation: The sample is then processed to remove proteins and other interfering substances. This may involve centrifugation and solid-phase extraction.

-

Analysis: The extract is analyzed using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.

Conclusion and Future Research Directions

The available scientific literature indicates that this compound (EHDAB) undergoes degradation in the environment primarily through photolysis and biotransformation. Direct photolysis in sunlit waters appears to be a rapid process, leading to dealkylation and hydroxylation/oxidation products. Biotransformation primarily occurs via phase I metabolism, resulting in the formation of N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid. The potential for bioaccumulation and biomagnification is a concern due to the lipophilic nature of EHDAB.

However, significant data gaps exist, particularly concerning the hydrolysis and biodegradation of EHDAB under environmentally relevant conditions. There is a lack of quantitative data on hydrolysis rates at different pH values and on the extent and rate of aerobic and anaerobic biodegradation. To conduct a comprehensive environmental risk assessment, further research is needed in the following areas:

-

Quantitative Hydrolysis Studies: Determination of hydrolysis rate constants and half-lives of EHDAB at various environmentally relevant pH and temperature conditions.

-

Standardized Biodegradation Testing: Performance of ready and inherent biodegradability tests (e.g., OECD 301 and 302 series) to assess the potential for mineralization in wastewater treatment and surface waters.

-

Anaerobic Biodegradation Studies: Investigation of the degradation potential of EHDAB in anoxic environments such as sediments.

-

Identification of a Broader Range of Degradation Products: Comprehensive characterization of the transformation products formed under different degradation pathways to assess their potential toxicity and persistence.

-

Field Studies: Monitoring the occurrence and fate of EHDAB and its degradation products in real-world environmental systems to validate laboratory findings.

A more complete understanding of these degradation pathways is essential for accurately assessing the environmental risks associated with the widespread use of EHDAB and for informing the development of more environmentally benign UV filters.

References

- 1. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of the photochemical transformation of this compound (OD-PABA) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

In Vitro Biotransformation of 2-Ethylhexyl 4-(dimethylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EHDA), also known as Padimate O, is a common UV filter in sunscreen products. Understanding its metabolic fate is crucial for assessing its safety and potential systemic effects. This technical guide provides a comprehensive overview of the in vitro biotransformation of EHDA, detailing its metabolic pathways, identified metabolites, and the experimental protocols used for their characterization. The primary metabolic route for EHDA is Phase I biotransformation, leading to the formation of polar metabolites, while Phase II conjugation appears to be limited. This document synthesizes the available scientific literature to offer a detailed resource for researchers in toxicology, pharmacology, and drug metabolism.

Introduction

2-Ethylhexyl 4-(dimethylamino)benzoate (EHDA) is an organic compound widely used in cosmetic and sunscreen formulations for its efficacy in absorbing UVB radiation.[1] Due to its topical application and potential for dermal absorption, elucidating its metabolic pathways is a critical aspect of its safety assessment. In vitro metabolism studies, utilizing subcellular fractions such as liver microsomes, are instrumental in identifying potential metabolites and the enzymes responsible for their formation. This guide focuses on the in vitro biotransformation of EHDA, providing a detailed examination of the experimental methodologies and the resulting metabolic products.

Metabolic Pathways of EHDA

The in vitro metabolism of EHDA primarily involves Phase I reactions, which introduce or expose functional groups, thereby increasing the polarity of the parent compound. The key metabolic transformations identified are N-demethylation and hydrolysis of the ester linkage.

Phase I Metabolism

In vitro studies using rat and human liver microsomes have demonstrated that EHDA undergoes two primary Phase I metabolic reactions:

-

N-Demethylation: The sequential removal of methyl groups from the dimethylamino moiety.

-

Ester Hydrolysis: Cleavage of the ester bond, liberating the benzoic acid derivative and 2-ethylhexanol.

These reactions result in the formation of two main metabolites:

The formation of these metabolites has been confirmed through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[1][2]

Phase II Metabolism

Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules to facilitate their excretion. The potential for acetylation and glucuronidation of EHDA and its Phase I metabolites has been investigated. However, in vitro experiments using rat liver cytosol with acetyl-CoA and both human and rat liver microsomes with UDP-glucuronic acid did not detect any acetylated or glucuronidated conjugates of EHDA.[1] This suggests that EHDA does not readily undergo Phase II conjugation in these in vitro systems.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro investigation of EHDA biotransformation, based on published literature.[1]

Materials and Reagents

-

Test Compound: this compound (EHDA)

-

Biological Matrix:

-

Rat Liver Microsomes

-

Human Liver Microsomes (pooled from multiple donors)

-

Rat Liver Cytosol

-

-

Cofactors:

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Acetyl Coenzyme A (AcCoA)

-

-

Reagents:

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Incubation Conditions for Phase I Metabolism

-

Reaction Mixture:

-

EHDA (substrate)

-

Liver microsomes (rat or human)

-

Potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM MgCl₂

-

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at 37°C with gentle agitation.

-

Termination: The reaction is stopped by the addition of an organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol.

Incubation Conditions for Phase II Metabolism

-

Glucuronidation:

-

Reaction Mixture: EHDA, liver microsomes (rat or human), potassium phosphate buffer, and UDPGA.

-

Incubation and Termination: As described for Phase I metabolism.

-

-

Acetylation:

-

Reaction Mixture: EHDA, rat liver cytosol, potassium phosphate buffer, and AcCoA.

-

Incubation and Termination: As described for Phase I metabolism.

-

Sample Preparation for Analysis

-

Protein Precipitation: Following incubation, proteins are precipitated by the addition of an organic solvent and centrifugation.

-

Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for sample clean-up and concentration of analytes.

-

The sample is acidified with formic acid.

-

The SPE cartridge is conditioned with methanol and water.

-

The sample is loaded, washed with water, and dried.

-

Analytes are eluted with a mixture of dichloromethane and methanol.

-

The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.[1]

-

Analytical Instrumentation and Conditions

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Used for the identification of Phase I metabolites.

-

The reconstituted sample is injected into the GC-MS system.

-

Separation is achieved on a capillary column, and detection is performed by a mass spectrometer.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Used for the identification of Phase I and potential Phase II metabolites.

-

The reconstituted sample is injected into the LC-MS system.

-